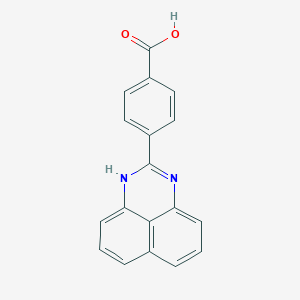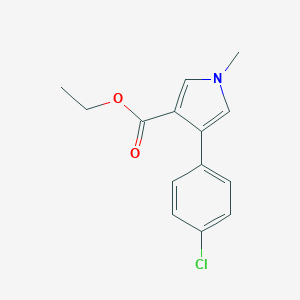
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the pyrrole class of organic compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation required for tumor growth. Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate in lab experiments is its specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, making it an ideal candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate in scientific research. One of the significant directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the synergistic effects of Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate with other anticancer agents. Further studies are also required to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion
In conclusion, Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate is a chemical compound that has shown potential therapeutic applications in cancer therapy. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth. Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction between 4-chlorobenzaldehyde and methylpyrrole-3-carboxylic acid in the presence of a base such as potassium carbonate and an esterification reagent such as ethyl iodide. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has been found to have potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Numéro CAS |
131924-94-2 |
|---|---|
Nom du produit |
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate |
Formule moléculaire |
C14H14ClNO2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9-16(2)8-12(13)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3 |
Clé InChI |
VIZKYTWSYJYLHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C1C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CCOC(=O)C1=CN(C=C1C2=CC=C(C=C2)Cl)C |
Synonymes |
4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




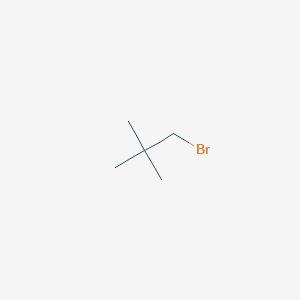
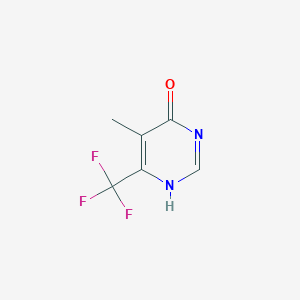
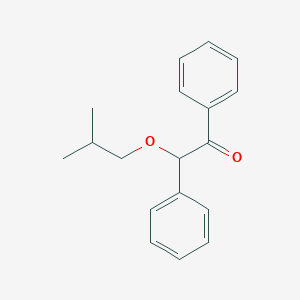
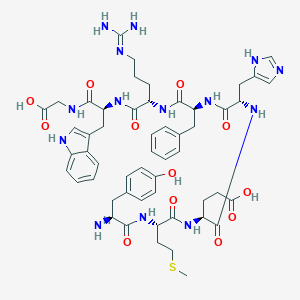
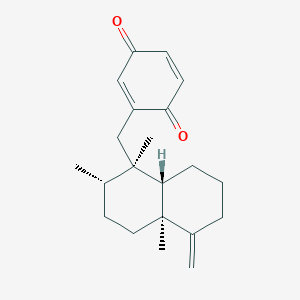
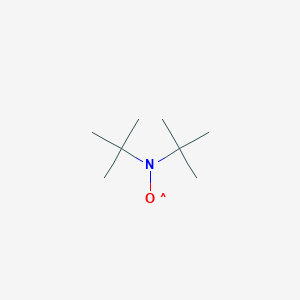
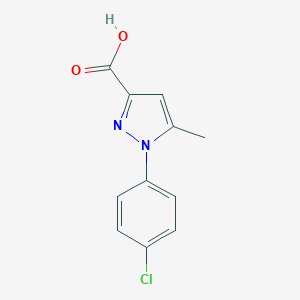
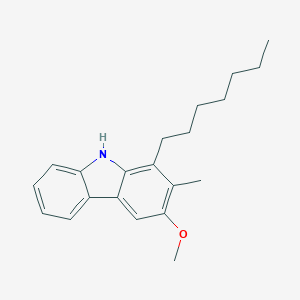
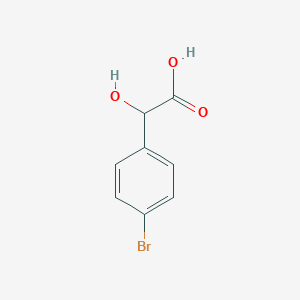
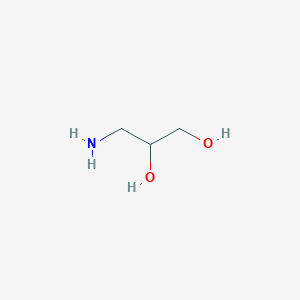
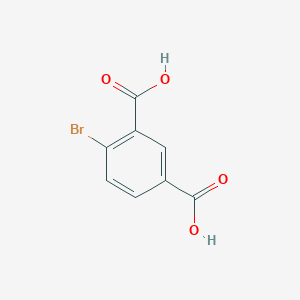
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
